(1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile
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Overview
Description
(1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile is a chiral compound with significant importance in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and its presence in natural products like menthol, which is widely used for its cooling and soothing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile can be achieved through several methods. One common approach involves the biocatalytic reduction of pulegone using recombinant Escherichia coli extracts containing biosynthetic genes for an “ene”-reductase and menthone dehydrogenases . This method allows for the production of high-purity menthol and its derivatives.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as peppermint oil. The process includes steam distillation, freezing, and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield menthone, while reduction can produce menthol .
Scientific Research Applications
(1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Medicine: It is used in the formulation of topical analgesics and cooling agents.
Industry: It is a key ingredient in the production of flavors, fragrances, and cosmetic products.
Mechanism of Action
The compound exerts its effects primarily through the activation of cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness by inhibiting calcium currents in neuronal membranes. Additionally, it may have analgesic properties through kappa-opioid receptor agonism .
Comparison with Similar Compounds
Similar Compounds
Menthol: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol
Neomenthol: (1S,2S,5R)-(+)-Neomenthol
Isomenthol: (1R,2S,5S)-(+)-Isomenthol
Uniqueness
What sets (1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile apart is its specific chiral configuration, which imparts unique physical and chemical properties. This configuration is crucial for its biological activity and its effectiveness in various applications .
Properties
IUPAC Name |
(1R,2S,5R)-1-hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)10-5-4-9(3)6-11(10,13)7-12/h8-10,13H,4-6H2,1-3H3/t9-,10+,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUJMAOJFWVJHG-VWYCJHECSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)(C#N)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@](C1)(C#N)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367939-58-0 |
Source
|
Record name | (1R,2S,5R)-1-hydroxy-5-methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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